REACTION_SMILES
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[CH3:18][OH:19].[F:1][C:2]([c:3]1[n:4][n:5]([CH3:13])[cH:6][c:7]1[C:8](=[O:9])[O:10][CH2:11][CH3:12])([F:14])[F:15].[Na+:17].[OH-:16]>>[F:1][C:2]([c:3]1[n:4][n:5]([CH3:13])[cH:6][c:7]1[C:8](=[O:9])[OH:10])([F:14])[F:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cn(C)nc1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Cn1cc(C(=O)O)c(C(F)(F)F)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |